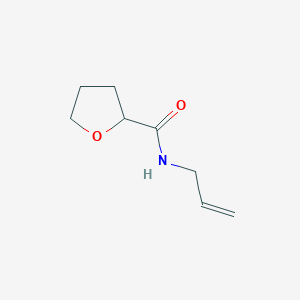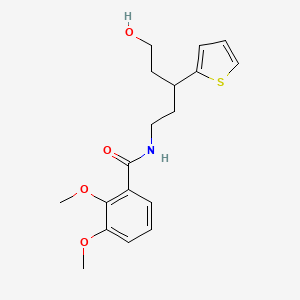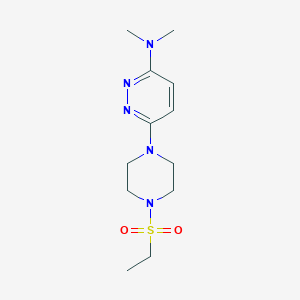![molecular formula C24H27ClN6O2S B2814856 1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189500-23-9](/img/structure/B2814856.png)
1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals . The compound also contains a triazolo[4,3-a]pyrimidinone moiety .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several ring structures and functional groups. The InChI code provided gives a detailed description of the molecular structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the search results .Scientific Research Applications
Synthesis and Antimicrobial Activities
- Synthesis of Heterocyclic Compounds : A variety of [1,2,4]triazolo[4,3-a]pyrimidine derivatives have been synthesized, demonstrating the flexibility of this scaffold in chemical synthesis. These compounds have been explored for their antimicrobial activities, showcasing the potential for developing new therapeutic agents (El-Agrody et al., 2001; Bektaş et al., 2007).
Antimicrobial and Anti-inflammatory Activities
- Biological Activities : Studies on similar molecules have revealed antimicrobial and anti-inflammatory properties, highlighting the potential for pharmaceutical applications. For example, derivatives of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one scaffold have been evaluated for their anti-inflammatory activity, with some showing significant effects (Pan et al., 2015).
Synthesis Techniques and Chemical Properties
- Advanced Synthesis Methods : Research has focused on developing novel synthesis techniques for creating thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives and studying their chemical properties. This includes exploring different reaction pathways and conditions to optimize the yield and selectivity of desired products (Davoodnia et al., 2008).
Potential for Drug Development
- Drug Discovery Applications : The structural complexity and versatility of [1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives make them suitable candidates for drug discovery. Their potential for binding to various biological targets allows for the exploration of new therapeutic drugs, particularly as antimicrobial and anti-inflammatory agents (Ivachtchenko et al., 2010).
Mechanism of Action
Target of Action
Similar compounds have been found to targetc-Met kinase , a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing.
Mode of Action
It’s suggested that similar compounds could potentially inhibitc-Met kinase . Inhibition of this kinase can disrupt several cellular processes, potentially leading to the death of cancer cells.
Biochemical Pathways
Compounds with similar structures have been found to affect pathways involvingc-Met kinase . This kinase is involved in several signaling pathways that regulate cell growth and survival.
Result of Action
Similar compounds have shown promisingneuroprotective and anti-inflammatory properties . They have also demonstrated potential cytotoxic activity against various cancer cell lines .
properties
IUPAC Name |
12-[3-[4-(3-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2S/c1-16(2)15-30-23(33)22-19(8-13-34-22)31-20(26-27-24(30)31)6-7-21(32)29-11-9-28(10-12-29)18-5-3-4-17(25)14-18/h3-5,8,13-14,16H,6-7,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AROORFYIMILZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

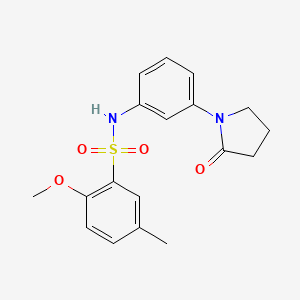


![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

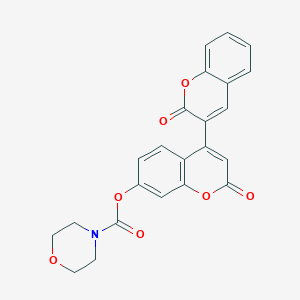
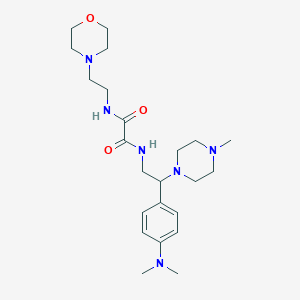
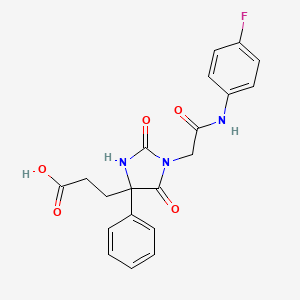
![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2814786.png)


